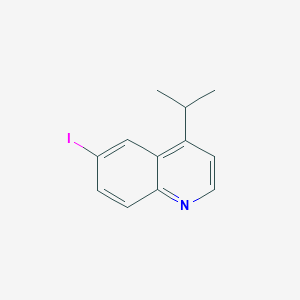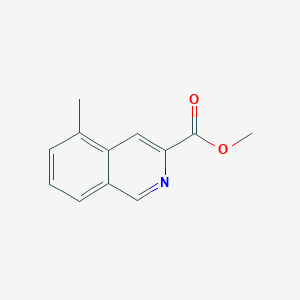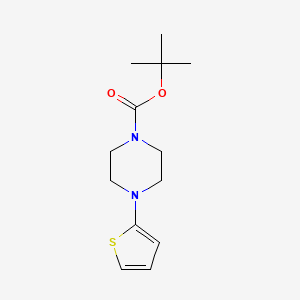
6-Bromo-N,5-dimethoxy-N-methylpicolinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Bromo-N,5-dimethoxy-N-methylpicolinamide is a chemical compound with the molecular formula C9H11BrN2O3 and a molecular weight of 275.10 g/mol . This compound is known for its unique structure, which includes a bromine atom and two methoxy groups attached to a picolinamide core. It is used in various scientific research applications due to its distinctive chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-N,5-dimethoxy-N-methylpicolinamide typically involves the bromination of N,5-dimethoxy-N-methylpicolinamide. The reaction is carried out under controlled conditions to ensure the selective introduction of the bromine atom at the desired position on the picolinamide ring . The reaction conditions often include the use of bromine or a brominating agent in the presence of a suitable solvent and catalyst.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing by-products. Techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are used to monitor the reaction progress and ensure product quality .
Analyse Des Réactions Chimiques
Types of Reactions
6-Bromo-N,5-dimethoxy-N-methylpicolinamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The methoxy groups can undergo oxidation or reduction under specific conditions.
Hydrolysis: The amide bond can be hydrolyzed to yield corresponding carboxylic acids and amines.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium iodide (NaI) in acetone can be used for halogen exchange reactions.
Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) can be employed.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated derivatives, while oxidation and reduction reactions can produce corresponding alcohols, aldehydes, or ketones .
Applications De Recherche Scientifique
6-Bromo-N,5-dimethoxy-N-methylpicolinamide is utilized in several scientific research fields, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: Employed in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of 6-Bromo-N,5-dimethoxy-N-methylpicolinamide involves its interaction with specific molecular targets. The bromine atom and methoxy groups play crucial roles in binding to target proteins or enzymes, thereby modulating their activity. The compound can inhibit or activate specific pathways, depending on its structure and the nature of the target .
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Bromo-N,3-dimethoxy-N-methylpicolinamide: Similar structure but with different positions of the methoxy groups.
6-Bromo-N-methylpicolinamide: Lacks the methoxy groups, leading to different chemical properties and reactivity
Uniqueness
6-Bromo-N,5-dimethoxy-N-methylpicolinamide is unique due to the specific positioning of the bromine and methoxy groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for targeted research applications and the development of novel compounds .
Propriétés
Formule moléculaire |
C9H11BrN2O3 |
|---|---|
Poids moléculaire |
275.10 g/mol |
Nom IUPAC |
6-bromo-N,5-dimethoxy-N-methylpyridine-2-carboxamide |
InChI |
InChI=1S/C9H11BrN2O3/c1-12(15-3)9(13)6-4-5-7(14-2)8(10)11-6/h4-5H,1-3H3 |
Clé InChI |
URQDSJADXDTJNN-UHFFFAOYSA-N |
SMILES canonique |
CN(C(=O)C1=NC(=C(C=C1)OC)Br)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-Chloropyrazolo[1,5-A]pyrazine](/img/structure/B13678812.png)

![3-[3,5-Bis(trifluoromethyl)phenyl]cyclobutanol](/img/structure/B13678824.png)


![2-Amino-1-[2-(trifluoromethoxy)phenyl]ethanone Hydrochloride](/img/structure/B13678855.png)





![2-Methyl-7-(trifluoromethoxy)-4H-benzo[d][1,3]oxazin-4-one](/img/structure/B13678911.png)
![8-Bromo-2-[3-(trifluoromethyl)phenyl]imidazo[1,2-a]pyridine](/img/structure/B13678920.png)
